Cas no 106321-21-5 (1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]-)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- structure](https://www.kuujia.com/scimg/cas/106321-21-5x500.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]-
- EN300-37402293
- 2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione
- 106321-21-5
-
- Inchi: InChI=1S/C14H11N3O2/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8,16H,15H2
- InChI Key: BSBAQFPNDKKRFU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)N
Computed Properties
- Exact Mass: 253.08523
- Monoisotopic Mass: 253.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- PSA: 75.43
1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37402293-1.0g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 1.0g |
$499.0 | 2023-07-06 | ||
Enamine | EN300-37402293-10.0g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 10.0g |
$2146.0 | 2023-07-06 | ||
Enamine | EN300-37402293-2.5g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 2.5g |
$978.0 | 2023-07-06 | ||
Enamine | EN300-37402293-0.25g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 0.25g |
$459.0 | 2023-07-06 | ||
Enamine | EN300-37402293-5.0g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 5.0g |
$1448.0 | 2023-07-06 | ||
Enamine | EN300-37402293-0.5g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 0.5g |
$479.0 | 2023-07-06 | ||
Enamine | EN300-37402293-0.05g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 0.05g |
$419.0 | 2023-07-06 | ||
Enamine | EN300-37402293-0.1g |
2-[(4-aminophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
106321-21-5 | 0.1g |
$439.0 | 2023-07-06 |
1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]-
Professional Introduction to Compound with CAS No. 106321-21-5 and Product Name: 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]-
The compound with the CAS number 106321-21-5 and the product name 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular framework of 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- consists of an isoindole core substituted with amino groups, which makes it a versatile scaffold for medicinal chemistry exploration.
Recent studies have highlighted the importance of isoindole derivatives in the design of bioactive molecules. The presence of both carbonyl and amino functional groups in this compound allows for diverse chemical modifications, enabling the synthesis of novel analogs with tailored biological activities. The 1H-Isoindole-1,3(2H)-dione moiety is particularly noteworthy, as it has been shown to exhibit inhibitory effects on various enzymatic targets. This feature has prompted researchers to investigate its potential as a lead compound in the development of therapeutic agents.
In particular, the 2-[(4-aminophenyl)amino] substituent adds an additional layer of complexity to the molecule. This group not only enhances solubility but also introduces a secondary amino function that can participate in hydrogen bonding interactions. Such interactions are crucial for the binding affinity and specificity of drug molecules to their biological targets. The combination of these structural elements makes 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- a promising candidate for further pharmacological investigation.
Current research in medicinal chemistry increasingly focuses on identifying small molecules that can modulate biological pathways associated with diseases. The isoindole scaffold has emerged as a valuable building block due to its ability to interact with a wide range of biological targets. For instance, derivatives of 1H-Isoindole-1,3(2H)-dione have been explored for their potential anti-inflammatory and anticancer properties. The introduction of the 4-aminophenyl group in the aforementioned compound may further enhance its pharmacological profile by improving binding interactions with relevant receptors or enzymes.
One of the most exciting aspects of this compound is its potential in the development of targeted therapies. By leveraging computational methods and high-throughput screening, researchers can rapidly assess the binding affinity of 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- to various protein targets. This approach has led to the discovery of several hit compounds that show promise in preclinical studies. The ability to fine-tune the structure of this molecule through strategic functionalization offers a pathway to develop drugs with improved efficacy and reduced side effects.
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- involves multi-step organic transformations that highlight the synthetic prowess required in modern pharmaceutical chemistry. Key steps include cyclization reactions to form the isoindole core, followed by selective functionalization at the 2-position using reagents such as aromatic amines. These synthetic strategies are critical for producing compounds with high purity and yield, which are essential for subsequent biological evaluation.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. The integration of structural biology, computational modeling, and synthetic chemistry has revolutionized how new drugs are discovered and developed. Compounds like 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- exemplify this interdisciplinary approach by combining classical heterocyclic chemistry with cutting-edge biophysical techniques.
In conclusion, the compound with CAS number 106321-21-5 and its corresponding product name 1H-Isoindole-1,3(2H)-dione, 2-[(4-aminophenyl)amino]- represents a significant contribution to pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutic agents. As ongoing studies continue to uncover new applications for this compound, it is likely to play an important role in future drug discovery efforts.
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